2,3-Dichloro-4-(ethylsulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is a chemical compound with the molecular formula C9H8Cl2O4S and a molecular weight of 283.13 g/mol It is characterized by the presence of two chlorine atoms and an ethylsulfonyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3-dichlorobenzoic acid with ethylsulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process typically includes steps such as chlorination, sulfonylation, and purification to obtain the compound in high purity. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-(ethylsulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of substituted benzoic acids.
Scientific Research Applications
2,3-Dichloro-4-(ethylsulfonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid involves its interaction with specific molecular targets. The ethylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The chlorine atoms also play a role in determining the compound’s chemical behavior and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichlorobenzoic acid
- 2,3-Dichlorophenylsulfanylacetic acid
- 2-(2,5-Dichlorophenylsulfanyl)benzoic acid
Uniqueness
2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is unique due to the presence of both chlorine atoms and an ethylsulfonyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,3-dichloro-4-ethylsulfonylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O4S/c1-2-16(14,15)6-4-3-5(9(12)13)7(10)8(6)11/h3-4H,2H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMRWQTZIFUPPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377374 |
Source
|
Record name | 2,3-Dichloro-4-(ethanesulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105917-76-8 |
Source
|
Record name | 2,3-Dichloro-4-(ethanesulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.